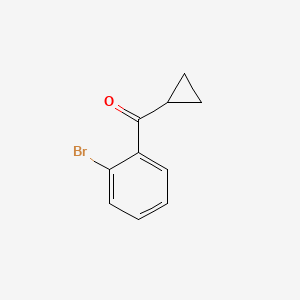

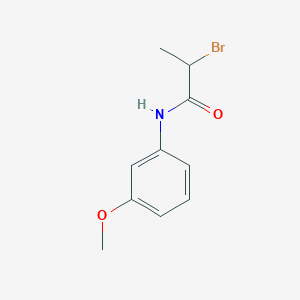

2-Bromophenyl cyclopropyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

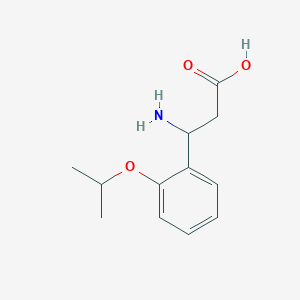

“2-Bromophenyl cyclopropyl ketone” is a chemical compound with the linear formula C12H13BrO . It is also known by the IUPAC name 3-(4-bromophenyl)-1-cyclopropyl-1-propanone . The molecular weight of this compound is 253.14 .

Synthesis Analysis

The synthesis of compounds like “2-Bromophenyl cyclopropyl ketone” often involves transesterification of β-keto esters . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance . The transesterification of β-keto esters is also used in the production of biodiesel .Molecular Structure Analysis

The molecular structure of “2-Bromophenyl cyclopropyl ketone” can be represented by the InChI code: 1S/C12H13BrO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 .Chemical Reactions Analysis

The chemical reactions involving “2-Bromophenyl cyclopropyl ketone” could involve processes such as transesterification . Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromophenyl cyclopropyl ketone” are influenced by the presence of a carbonyl group - a carbon-oxygen double bond . This bond is highly polar, making the carbon-oxygen double bond very reactive . The solubility of “2-Bromophenyl cyclopropyl ketone” in water is comparable to that of alcohols and ethers .Wissenschaftliche Forschungsanwendungen

Radical Cation Promoted Electron Transfer Reaction

2-Bromophenyl cyclopropyl ketone and related compounds have been explored for their potential in facilitating radical cation promoted electron transfer reactions. A study demonstrated the use of tris(p-bromophenyl)aminium salts to promote oxidative ring-opening reactions of cyclopropyl silyl ethers, resulting in ring-expanded ketones. This reaction showcases the utility of 2-bromophenyl cyclopropyl ketone derivatives in synthesizing complex organic structures through radical cationic processes, highlighting their value in synthetic organic chemistry (Hasegawa et al., 2009).

Fluoroalkylation and Synthesis of Fluorinated Ketones

Another application involves the synthesis of distally fluorinated ketones via cyclopropane ring cleavage reactions. Utilizing tertiary cyclopropanols derived from carboxylic esters, researchers have developed a method to synthesize β-trifluoromethyl ketones. This process employs cyclopropane ring cleavage in the presence of a copper(II) acetate catalyst and sodium triflinate, demonstrating the compound's utility in fluoroalkylation reactions and the synthesis of fluorinated ketones, which are valuable in medicinal chemistry and materials science (Konik et al., 2017).

Chemoenzymatic Assembly and Diversification

2-Bromophenyl cyclopropyl ketone derivatives have been employed in the chemoenzymatic assembly and diversification of cyclopropane scaffolds. Chiral cyclopropane rings, key pharmacophores in pharmaceuticals and bioactive natural products, were synthesized using a highly diastereo- and enantioselective construction method involving myoglobin catalysis. This process underscores the compound's significance in the development of novel, optically active cyclopropane-containing scaffolds for drug discovery (Nam et al., 2021).

Palladium-Catalysed Arylation

The compound also finds application in palladium-catalysed direct arylation, where a thiophene bearing a cyclopropyl ketone group at C2 was successfully employed. This reaction proceeds regioselectively at C5 without the decomposition of the cyclopropyl ketone substituent, illustrating the compound's utility in facilitating direct arylation reactions. Such processes are pivotal in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Beladhria et al., 2013).

Safety And Hazards

Zukünftige Richtungen

The future directions in the research and application of “2-Bromophenyl cyclopropyl ketone” could involve the development of different approaches for the transesterification of β-keto esters . This is due to the increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGZYWBHPVKBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenyl cyclopropyl ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)